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(6-amino-9H-purin-9-yl)methanol

Cat. No.: B11743605
M. Wt: 165.15 g/mol
InChI Key: RRSMDINEEZCXNV-UHFFFAOYSA-N
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Description

Significance of Adenine (B156593) and its N9-Substituted Analogs in Nucleoside and Nucleotide Chemistry

Adenine, a key purine (B94841) base, is integral to the structure of nucleosides and nucleotides, which are the building blocks of nucleic acids (DNA and RNA) and the primary currency of energy in cells (adenosine triphosphate or ATP). The N9 position of adenine is naturally linked to a ribose or deoxyribose sugar moiety, forming the nucleosides adenosine (B11128) and deoxyadenosine (B7792050), respectively.

In the realm of chemical biology, the synthesis of analogs where the sugar is replaced by other substituents at the N9 position has been a highly fruitful strategy. These N9-substituted adenine analogs can mimic natural nucleosides and interact with a wide array of biological targets, including enzymes and receptors. By doing so, they can act as inhibitors, modulators, or probes of biological pathways. For instance, many antiviral drugs are N9-substituted purine analogs that, once phosphorylated within the cell, can be incorporated into growing viral DNA or RNA chains, leading to chain termination and inhibition of viral replication. This approach has been particularly successful in the development of treatments for viral infections caused by herpes viruses, HIV, and hepatitis B virus. nih.gov

Historical Context of (6-Amino-9H-purin-9-yl)methanol Analogs as Bioactive Scaffolds

The journey of purine analogs as therapeutic agents began with the synthesis of compounds designed as antimetabolites for cancer therapy. Over the decades, the focus expanded, and the adenine scaffold emerged as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The development of acyclic nucleoside phosphonates (ANPs), where an acyclic side chain terminating in a phosphonate (B1237965) group is attached to the N9 position of adenine, marked a significant milestone. nih.gov These compounds, such as Tenofovir (B777) and Adefovir, have become cornerstone therapies for HIV and HBV infections. nih.govnih.gov

The structure of this compound, featuring a simple hydroxymethyl group at the N9 position, represents a fundamental acyclic nucleoside analog. While this specific compound may serve as a synthetic precursor, its structural motif is central to a broad class of bioactive molecules. Research into analogs of this compound has been driven by the quest for compounds with improved biological activity, selectivity, and pharmacokinetic properties. The synthesis of purine conjugates with amino acids and other functional groups at various positions, including N9, has been a consistent strategy in the search for novel therapeutic agents against a range of diseases, from infections to cancer. nih.gov

Scope and Research Focus of this compound Related Structures

The research landscape for this compound and its analogs is broad, primarily focusing on the discovery of new therapeutic agents. A significant area of investigation is in antiviral research, where the goal is to design molecules that can be selectively activated by viral enzymes or that can inhibit key viral processes like replication. nih.govmdpi.com Another major focus is in oncology, where N9-substituted purine derivatives are being explored for their ability to induce apoptosis in cancer cells, inhibit tumor growth, or modulate the activity of protein kinases that are often dysregulated in cancer. tubitak.gov.trnih.gov

Current research often involves the synthesis of libraries of related compounds with systematic variations in the N9-substituent and other positions of the purine ring. tubitak.gov.tr These libraries are then screened against various biological targets to identify lead compounds. For example, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have shown significant cytotoxic activity against several cancer cell lines. nih.gov Furthermore, computational modeling and structure-activity relationship (SAR) studies play a crucial role in guiding the design of new analogs with enhanced potency and reduced toxicity. nih.gov The ultimate aim is to develop novel drugs for a variety of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC₆H₇N₅O sigmaaldrich.com
Molar Mass165.15 g/mol sigmaaldrich.com
CAS Number95121-23-6 chemsrc.com
Physical FormSolid sigmaaldrich.com
InChI KeyRRSMDINEEZCXNV-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Biological Activities of Selected N9-Substituted Purine Analogs

CompoundTarget/ActivityFindingSource
N9-(3-diethylphosphonyl)phenyl-adenineAMPK ActivatorShowed >500% AMPK activity compared to AMP control at 30 nM. google.com
6-(4-chlorophenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purineAnticancerExhibited notable cytotoxic activity against Huh7, HCT116, and MCF7 cancer cell lines, surpassing 5-Fluorouracil and Fludarabine. tubitak.gov.tr
N-(purin-6-yl)-ω-amino acid derivativesAnticancerShowed high cytotoxic activity against various human tumor cell lines, acting as inhibitors of DNA biosynthesis. nih.gov
Istradefylline Derivatives (Adenine-based)A2A Receptor AntagonistsNovel derivatives with a propargyl substituent at N9 showed high affinity for the A2A receptor. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B11743605 (6-amino-9H-purin-9-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

(6-aminopurin-9-yl)methanol

InChI

InChI=1S/C6H7N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-2,12H,3H2,(H2,7,8,9)

InChI Key

RRSMDINEEZCXNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CO)N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 9h Purin 9 Yl Methanol and Structural Analogs

N-Alkylation Strategies for Purine (B94841) Ring Systems

The alkylation of the purine ring is a fundamental process in the synthesis of a vast array of biologically significant molecules. The purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, possesses multiple nitrogen atoms (N1, N3, N7, and N9) that are potential sites for alkylation. nih.gov Consequently, achieving regioselectivity is a primary challenge in the synthesis of N-substituted purine derivatives.

Direct Alkylation at the N9-Position of Adenine (B156593) Derivatives

The ratio of N7 to N9 isomers can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. For instance, studies on the alkylation of 6-chloropurine (B14466) have shown that direct alkylation generally leads to a mixture of N7 and N9 derivatives. acs.org However, optimization of reaction conditions, such as the use of specific bases like tetrabutylammonium (B224687) hydroxide, has been shown to improve the regioselective yield of the N9 product. researchgate.net The steric properties of substituents on the purine ring can also govern the product ratio; for example, the N7/N9 isomer ratio in the acylation of adenine anions is influenced by the steric bulk of a substituent at the N6-position. researchgate.net

Regioselective Synthesis of N9-Substituted Purines

To overcome the limitations of direct alkylation, several regioselective methods have been developed to specifically target the N9 position of the purine ring. These strategies are crucial for the efficient synthesis of compounds like (6-amino-9H-purin-9-yl)methanol and its analogs.

Key Regioselective Synthetic Methods:

MethodDescriptionKey FeaturesCitations
Vorbrüggen Glycosylation A silylation method that involves reacting a silylated purine base with a sugar halide or acetate (B1210297), typically in the presence of a Lewis acid catalyst.Generally used for nucleoside synthesis, it reliably yields the thermodynamically favored N9 isomer. acs.orgnih.gov acs.orgnih.gov
Mitsunobu Reaction This reaction couples an alcohol with a nucleophilic purine under the action of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).A versatile method for forming C-N bonds under mild conditions. It has been successfully used to couple various alcohols, including those on carbocyclic scaffolds, to the N9 position of purines. researchgate.netacs.org researchgate.netacs.org
Palladium-Mediated Coupling A palladium(0)-catalyzed reaction, often an allylic substitution, that couples a purine with a suitable substrate, such as an allylic acetate on a carbocyclic ring.Offers high efficiency and stereospecificity, particularly for the synthesis of carbocyclic nucleoside analogs. acs.orgacs.org acs.orgacs.org
β-Cyclodextrin Assistance Utilizes β-cyclodextrin as a phase-transfer catalyst and a host molecule in an aqueous medium.The cavity of the β-cyclodextrin sterically blocks the N7 position of the purine, directing alkylation almost exclusively to the N9 position, achieving N9/N7 selectivity greater than 99:1. researchgate.net researchgate.net
TBAF-Assisted Synthesis Employs tetrabutylammonium fluoride (B91410) (TBAF) to facilitate the N-alkylation of purines.This method is notable for its mild reaction conditions, high yields, and excellent N9 selectivity, with reactions often completing in a very short time. researchgate.net researchgate.net
Enzymatic Synthesis Uses enzymes, such as nucleoside phosphorylases, to catalyze the transglycosylation reaction between a purine base and a ribose donor.Offers exceptional regioselectivity and stereoselectivity, producing the desired N9-β-anomer under environmentally benign conditions. nih.gov nih.gov

Role of Protecting Groups in Purine Nucleobase Functionalization

The use of protecting groups is an indispensable strategy in the chemical synthesis of purine derivatives. rsc.org These groups temporarily block reactive sites on the molecule, preventing undesired side reactions and directing the desired chemical transformation. In the context of synthesizing N9-substituted adenines, protecting groups are primarily used for the exocyclic amino group (N6) and, in the case of nucleoside synthesis, the hydroxyl groups of the sugar moiety.

Protecting groups can also play a role in directing the regioselectivity of alkylation. For instance, the introduction of a temporary protecting group at the N9 position, such as a tert-butoxycarbonyl (Boc) group, can be used to direct subsequent alkylation to the N7 position. nih.gov Following the N7-alkylation, the N9-Boc group can be selectively removed, yielding the N7-substituted purine. This demonstrates how protecting groups are not just for blocking reactivity but also for steering the outcome of a reaction.

Construction of Carbon-Oxygen and Heteroatom-Containing Linkers at the N9-Position

The linker attached to the N9 position of the purine ring is a critical determinant of the compound's biological activity. The target molecule, this compound, features a simple hydroxymethyl linker (-CH₂OH), which contains a carbon-oxygen bond. The synthesis of such linkers and their more complex carbocyclic counterparts is a key area of research.

Synthesis of Carbocyclic Analogs of this compound

Carbocyclic nucleoside analogs are a significant class of compounds in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group (-CH₂-). acs.org This modification renders the molecule resistant to both acidic and enzymatic hydrolysis of the glycosidic bond, which can enhance metabolic stability and bioavailability. acs.orgwgtn.ac.nz The sugar mimic is typically a cyclopentane (B165970) or cyclopentene (B43876) ring. wgtn.ac.nz

The construction of the cyclopentane or cyclopentene core is a critical aspect of synthesizing carbocyclic nucleoside analogs. These strategies often involve complex multi-step syntheses to establish the desired stereochemistry.

Common Strategies for Carbocycle Formation:

Cycloaddition Reactions:

Diels-Alder Reaction: A powerful tool for forming six-membered rings, which can then be transformed into cyclopentane systems. A hetero-Diels-Alder reaction involving cyclopentadiene (B3395910) has been used to create a bicyclic isoxazolidine, a versatile intermediate for carbocyclic analog synthesis. acs.orgacs.org

[3+2] Cycloaddition: This method directly constructs the five-membered ring. Copper-catalyzed [3+2] cycloadditions between cyclopropylamines and alkenes can produce aminated cyclopentane derivatives. organic-chemistry.org Similarly, enantioselective [3+2] cycloadditions have been reported for synthesizing chiral carbocyclic analogs. nih.gov

Synthesis from Chiral Precursors:

Many synthetic routes begin with readily available chiral molecules to control the stereochemistry of the final product. For example, norbornadiene has been used as a starting material to synthesize a key cyclopentanone (B42830) intermediate. beilstein-journals.org Another approach involves using derivatives of camphor (B46023) to prepare the cyclopentane core, such as (1R,cis)-3-(aminomethyl)-1,2,2-trimethylcyclopentylmethanol, which is then elaborated to attach the purine base. nih.gov

Functional Group Interconversions:

Once a basic carbocyclic scaffold is formed, a series of functional group manipulations is often required to introduce the necessary hydroxyl and amino groups that will mimic the natural sugar and allow for coupling with the purine base. These steps can include reductions, oxidations, and stereochemical inversions. acs.orgacs.org

The final step in many of these syntheses is the crucial coupling of the pre-formed carbocycle to the adenine base, typically using one of the N9-regioselective methods described previously, such as a Mitsunobu reaction or a palladium-catalyzed coupling. acs.orgacs.org

Synthesis of Furanose, Oxathiolane, and Dioxane Ring Analogs

The modification of the heterocyclic ring system in nucleoside analogs provides a rich avenue for discovering new bioactive compounds. The synthesis of furanose, oxathiolane, and dioxane ring analogs of this compound involves several key chemical transformations.

Glycosylation Reactions for Nucleoside Mimics

Glycosylation is a fundamental reaction for the synthesis of nucleoside mimics, but it presents a significant challenge in selectivity. The nucleobase itself is often more nucleophilic than the desired hydroxyl group of the sugar analog, leading to undesired side reactions. nih.gov To overcome this, specific catalysts and reaction conditions have been developed. For example, the use of indium(III) triflate as a promoter can favor O-glycosylation by facilitating the transfer of the glycosyl donor from the nucleobase to the hydroxyl group. nih.gov Both thioglycoside and Schmidt imidate donors have been successfully employed in these reactions. nih.gov

The stereoselectivity of glycosylation is a critical factor, and the reaction mechanism can range between SN1 and SN2 pathways. acs.org Understanding the conformational energy landscape of the intermediate glycosyl oxocarbenium ions is key to predicting and controlling the stereochemical outcome. acs.org

Epoxide Ring-Opening Reactions for Analog Generation

Epoxide ring-opening reactions are a versatile tool for generating a variety of nucleoside analogs with diverse functional groups. thieme-connect.de These reactions are typically stereospecific, proceeding via an SN2 mechanism where the nucleophile attacks the least substituted carbon of the epoxide, leading to an inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of two new functional groups in a controlled manner. thieme-connect.de

The use of chiral catalysts can render these ring-opening reactions enantioselective, which is particularly valuable for the synthesis of chiral nucleoside analogs from meso-epoxides. acs.org For example, chromium salen complexes have been shown to be effective catalysts for the enantioselective ring-opening of various epoxides with nucleophiles like azides. acs.org The reaction can also be performed in aqueous media, which can enhance both the rate and selectivity of the reaction. semanticscholar.org

Reaction Type Key Features Catalysts/Reagents Significance
Glycosylation Selective O-glycosylation of nucleoside hydroxyls. nih.govIndium(III) triflate, thioglycosides, Schmidt imidates. nih.govCrucial for forming the bond between the purine base and the sugar mimic. nih.gov
Epoxide Ring-Opening Stereospecific introduction of two functional groups. thieme-connect.demasterorganicchemistry.comBasic nucleophiles (e.g., HO-, RO-), chiral catalysts (e.g., chromium salen complexes). masterorganicchemistry.comacs.orgGenerates diverse analogs with controlled stereochemistry. thieme-connect.deacs.org
Enantioselective Approaches to Heterocyclic Ring Systems

The development of enantioselective methods for synthesizing heterocyclic ring systems is paramount for producing single-enantiomer drugs. thieme-connect.de A variety of strategies have been employed to achieve this, moving beyond classical approaches that rely on chiral starting materials. thieme-connect.de

Catalytic asymmetric synthesis has emerged as a powerful tool. thieme-connect.de For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cycloadditions, have been used to create chiral carbocyclic nucleosides. thieme-connect.de Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. nih.gov Furthermore, enzymatic reactions are gaining traction for their high stereoselectivity. For example, a bacterial glycosyltransferase has been used for the 3'-O-β-glycosylation of nucleoside analogs with high efficiency. chemrxiv.org

Introduction of Hydroxymethyl Moieties and Further Functionalization

The introduction of a hydroxymethyl group (-CH₂OH) can significantly impact the biological activity and physicochemical properties of a molecule. nih.gov This functional group can be introduced through various synthetic methods. A common approach is hydroxymethylation, which often involves the use of formaldehyde (B43269) in a basic medium. nih.gov

This moiety is often crucial for the biological activity of nucleoside analogs, as it can be a site for phosphorylation, a necessary step for activation in many cases. nih.gov The presence of a hydroxymethyl group can also improve water solubility, which is beneficial for parenteral administration. nih.gov

Further functionalization of the hydroxymethyl group or other parts of the molecule can lead to the development of new analogs with improved properties. For example, the hydroxyl group can be esterified to create prodrugs with enhanced bioavailability. nih.gov

Synthesis of Novel Conjugates and Prodrugs

The development of conjugates and prodrugs is a key strategy to improve the therapeutic profile of active compounds. researchgate.net Purine analogs, including derivatives of this compound, are often modified to enhance their delivery, targeting, and efficacy. wikipedia.orgmdpi.com

One common approach is to create ester prodrugs of the hydroxymethyl group to improve oral bioavailability. nih.gov For instance, mono- and diesters of a penciclovir (B1679225) analog were synthesized and evaluated, with the monoisobutyrate showing the most efficient absorption and metabolism. nih.gov

Phosphoramidate (B1195095) and Phosphonate (B1237965) Prodrug Design

The development of phosphoramidate and phosphonate prodrugs represents a key strategy to enhance the therapeutic potential of nucleoside analogs. These approaches aim to improve cellular uptake, bioavailability, and metabolic stability by masking the phosphate (B84403) or phosphonate group.

Phosphoramidate Prodrugs:

The ProTide technology is a prominent phosphoramidate prodrug approach that has been successfully applied to various nucleoside analogs. nih.gov This strategy involves masking the hydroxyl groups of a monophosphate with an aromatic group and an amino acid ester. nih.gov These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate within the cell. nih.gov

The general synthesis of a phosphoramidate prodrug of a purine analog involves the reaction of the parent nucleoside with a phosphorylating agent, followed by coupling with an amino acid ester. A common phosphorylating agent is phenyl dichlorophosphate. The resulting phosphoramidate is often a mixture of diastereomers at the phosphorus center, which can sometimes be separated by chromatography.

Key findings from research in this area have highlighted several important structure-activity relationships:

The choice of amino acid can significantly impact the activity of the prodrug. For example, L-alanine has often been shown to be a preferred amino acid for enhancing antiviral activity. nih.gov

The nature of the aryl group also plays a role, with electron-withdrawing substituents on the phenyl ring sometimes leading to decreased potency. nih.gov

Phosphonate Prodrugs:

Phosphonate prodrugs offer an alternative to phosphoramidates, often exhibiting improved stability. A common strategy for creating phosphonate prodrugs is the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) group. These prodrugs are enzymatically cleaved to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde to yield the active phosphonate.

The synthesis of phosphonate prodrugs typically involves the alkylation of the purine base with a suitable side chain containing the phosphonate moiety, which is often protected as a dialkyl ester. Subsequent dealkylation and conversion to the acyloxyalkyl ester prodrug yields the final compound.

The following table summarizes key features of representative phosphoramidate and phosphonate prodrugs of purine analogs:

Prodrug TypeParent Nucleoside AnalogMasking GroupsKey Synthetic Step
Phosphoramidate Adenosine (B11128) AnalogPhenyl, L-Alanine methyl esterPhosphorylation and coupling
Phosphonate 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA)Pivaloyloxymethyl (POM)Alkylation and esterification

Amino Acid and Peptide Conjugation Strategies

The conjugation of amino acids and peptides to purine analogs is another effective strategy to improve their pharmacological properties. These conjugates can enhance solubility, facilitate transport across cell membranes, and target specific tissues or cell types.

Amino Acid Conjugation:

Amino acids can be conjugated to the purine ring at various positions, most commonly at the N9 or C6 position. For N9-substituted purine analogs, an amino acid can be incorporated into the substituent itself. For example, solid-phase synthesis has been employed to create purine derivatives bearing an α-amino acid motif at the N9 position. nih.gov This approach involves the acylation of a polymer-supported amine with an Fmoc-protected amino acid, followed by arylation with a dihalopyrimidine and subsequent cyclization to form the purine ring. nih.gov

Peptide Conjugation:

Peptides, particularly cell-penetrating peptides (CPPs), can be conjugated to purine analogs to enhance their cellular uptake. The conjugation can be achieved through various chemical linkages, including amide bonds and disulfide bridges. rsc.org Post-synthetic conjugation is a common method where the peptide and the purine analog are synthesized separately and then linked together. rsc.org The choice of linker is crucial and can influence the stability and release of the drug.

Research into peptide-adenine conjugates has explored direct anchoring of the peptide to the exocyclic N6 amine of adenine. teledynelabs.com However, this can sometimes lead to the formation of undesired side products. teledynelabs.com Alternative strategies involve the use of linkers to connect the peptide to the purine scaffold. teledynelabs.com

The table below outlines different strategies for amino acid and peptide conjugation to purine analogs:

Conjugate TypePurine AnalogLinkage PositionConjugation Method
Amino Acid Conjugate 9-Substituted Guanine (B1146940)N9-substituentSolid-phase synthesis
Peptide Conjugate AdenineN6-amino groupDirect anchoring or linker-mediated

Purification and Isolation Techniques for N9-Substituted Purine Analogs

The purification and isolation of N9-substituted purine analogs are critical steps in their synthesis to ensure high purity for biological evaluation. A variety of chromatographic techniques are commonly employed for this purpose.

Chromatographic Methods:

Silica (B1680970) Gel Chromatography: This is a widely used technique for the purification of purine derivatives. nih.gov The choice of eluent system is crucial and depends on the polarity of the compound. For non-polar N9-substituted purines, a mixture of hexane (B92381) and ethyl acetate is often effective. nih.gov For more polar analogs, a gradient of dichloromethane (B109758) and methanol (B129727) may be required. nih.gov The use of basic modifiers like triethylamine (B128534) can sometimes be necessary to prevent peak tailing for basic purine compounds. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification of polar N9-substituted purine analogs. C18 columns are commonly used, and the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to achieve sharp peaks and good separation. nih.gov

Amine Columns: Amine-functionalized silica columns offer an alternative stationary phase for the purification of purine compounds. nih.gov These columns are less polar than unmodified silica and can provide different selectivity, which can be advantageous for separating closely related analogs. nih.gov

Other Isolation Techniques:

Crystallization: When applicable, crystallization can be a highly effective method for obtaining very pure N9-substituted purine analogs. The choice of solvent system for crystallization is determined by the solubility of the compound.

Sublimation: In some cases, sublimation has been used for the direct isolation of purines from complex mixtures. teledynelabs.com This technique involves heating the sample under reduced pressure to vaporize the target compound, which is then collected on a cold surface. teledynelabs.com

The selection of the most appropriate purification technique depends on the specific properties of the N9-substituted purine analog, including its polarity, solubility, and stability. A combination of these methods may be necessary to achieve the desired level of purity.

Structural Characterization and Conformational Analysis of 6 Amino 9h Purin 9 Yl Methanol Analogs

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in determining the molecular structure of (6-amino-9H-purin-9-yl)methanol analogs in both solution and solid states. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC, ROESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments provide a wealth of information regarding the molecular framework, connectivity, and spatial proximity of atoms.

In the study of analogs such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025), a comprehensive set of NMR data is crucial for unambiguous structure confirmation. mdpi.com The ¹H-NMR spectrum of this analog reveals characteristic signals for the olefinic protons, the adenine (B156593) ring protons, and the protons of the carbocyclic fragment. mdpi.com The ¹³C-NMR spectrum complements this by identifying the carbons of the C=C double bond and the CH-OH group. mdpi.com

Two-dimensional NMR techniques are indispensable for assigning these signals accurately.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, establishing the connectivity of adjacent protons. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. mdpi.comresearchgate.net

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a representative analog, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. mdpi.com

Table 1: ¹H NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol

Proton SignalChemical Shift (ppm)Multiplicity
Olefinic Protons5.60–5.68m
Olefinic Protons5.87–5.96m
Adenine H-28.51s
Adenine H-88.63s

Data recorded on a Bruker Avance 400 instrument in DMSO-d₆. mdpi.com

Table 2: ¹³C NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol

Carbon SignalChemical Shift (ppm)
C=C123.2
C=C131.2
CH-OH78.7

Data recorded on a Bruker Avance 400 instrument in DMSO-d₆. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound analog, such as (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, displays characteristic absorption bands. mdpi.com These include bands corresponding to the amino group (N-H stretching), the hydroxyl group (O-H stretching), and the double bonds within the purine (B94841) and carbocyclic rings (C=N and C=C stretching). mdpi.com Specifically, the IR spectrum of this analog shows characteristic bands for the amino group of the purine fragment at 3304 and 3144 cm⁻¹, the OH group at 1689 cm⁻¹, and C=N and C=C double bonds in the range of 1510–1605 cm⁻¹. mdpi.com Studies on adenine itself have provided a detailed assignment of its vibrational modes, which serves as a reference for its derivatives. acs.orgresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for a this compound Analog

Functional GroupWavenumber (cm⁻¹)
Amino (N-H)3304, 3144
Hydroxyl (O-H)1689
C=N, C=C1510–1605

Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the structure of (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol was confirmed by HRMS, which established its chemical formula. mdpi.com This technique is crucial for verifying the identity of newly synthesized analogs.

X-ray Crystallography of this compound Derivatives and Their Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions of this compound derivatives.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction studies on suitable crystals of this compound analogs can provide a detailed three-dimensional model of the molecule. For example, the molecular and crystal structure of (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride has been determined using this method. mdpi.com Such analyses confirm the connectivity established by NMR and provide precise geometric parameters. Similarly, the crystal structure of a copper(I) bromide complex with a 3-allyl-substituted adenine derivative, 6-amino-3-(prop-2-en-1-yl)-9H-purin-3-ium, has been elucidated, revealing the coordination of the metal ion and the geometry of the purine cation. mdpi.com

Table 4: Crystallographic Data for a (6-Amino-9H-purin-3-yl) Cation Complex

ParameterValue
Compound[(C₅H₅N₅(C₃H₅))₂Cu₄Br₆]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6870(3)
b (Å)9.7447(2)
c (Å)16.4418(4)
β (°)100.681(3)
V (ų)1367.72(7)

Data for 6-amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide at 150 K. mdpi.com

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The adenine moiety in this compound and its analogs contains multiple hydrogen bond donor and acceptor sites, namely the N1, N3, and N7 atoms, and the exocyclic amino group at C6. These sites can participate in intricate hydrogen bonding networks, which play a crucial role in the formation of supramolecular assemblies. acs.org The analysis of crystal structures reveals how these molecules interact with each other and with co-crystallized molecules, such as solvents or other co-formers.

Conformational Preferences and Stereochemical Elucidation

The biological activity of purine analogs is intrinsically linked to their three-dimensional shape and stereochemistry. The elucidation of these features is critical, and studies on related compounds, such as N-(purin-6-yl)dipeptides, highlight the stereochemical complexities that can arise during synthesis.

One significant challenge is the racemization of chiral centers. For instance, in the synthesis of N-(purin-6-yl)dipeptides, coupling N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent was found to be accompanied by significant racemization of the α-amino acid's chiral center. This process resulted in a mixture of (S,S)- and (R,S)-diastereomers, often in a nearly 6:4 ratio. To overcome this, an alternative synthetic approach involving the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with pre-synthesized dipeptides was successfully employed to yield individual, enantiomerically pure (S,S)-diastereomers. The enantiomeric purity of the final compounds was rigorously confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Further investigations into the racemization mechanism explored whether the nitrogen atoms of the purine's imidazole (B134444) ring were involved. To test this, structural analogs like N-(9-benzylpurin-6-yl)-(S)-alanine were synthesized. It was discovered that coupling this compound also led to racemization, suggesting that the imidazole fragment does not play a decisive role in this specific stereochemical instability. The most favorable conformations of 9-substituted adenine analogs have been established using a combination of computer graphics modeling and 1H NMR techniques, confirming the importance of stereochemical properties for their biological interactions. oup.com

Table 1: Stereochemical Outcomes in the Synthesis of N-(purin-6-yl)dipeptide Analogs

Synthetic MethodStarting MaterialsObserved Stereochemical OutcomeAnalytical Confirmation
Carbodiimide CouplingN-(purin-6-yl)-(S)-amino acids + Dimethyl (S)-glutamateRacemization at the chiral center, leading to a mixture of (S,S) and (R,S) diastereomers.Chiral HPLC
Nucleophilic Substitution6-Chloropurine + DipeptidesPreservation of stereochemistry, yielding individual (S,S)-diastereomers.Chiral HPLC

Computational Chemistry and Molecular Modeling Studies

Computational methods provide profound insights into the structural and electronic properties of molecules like this compound, complementing experimental data.

The flexibility of the acyclic side chain in this compound and its analogs means they can adopt multiple conformations in space, some of which are more energetically favorable than others. The collection of all possible spatial arrangements and their corresponding energies is known as the conformational landscape.

Theoretical methods, particularly molecular mechanics, are employed to evaluate these conformational possibilities. nih.gov By systematically rotating the molecule's single bonds (e.g., the C9-N-C-O dihedral angle) and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformers. Comparing the spatial structures of active versus inactive acyclic nucleoside analogs has shown that compounds with restricted conformational mobility are often devoid of activity. nih.gov This suggests that the ability to adopt a specific, biologically relevant conformation—one that mimics the structure of natural nucleosides like deoxyguanosine—can be a crucial criterion for activity. nih.gov

Table 2: Illustrative Conformational Analysis of a Hypothetical Acyclic Purine Analog

ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)Population (%)Description
A~60° (gauche)0.535A stable, folded conformation.
B~180° (anti)0.060The global minimum, an extended conformation.
C~300° (gauche)1.25A higher-energy folded conformation.

Quantum chemical calculations, especially those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure within a molecule. researchgate.netnih.gov These methods can accurately predict various electronic properties that govern the molecule's reactivity and interaction capabilities.

Calculations are performed to determine the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, these analyses can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how the analog will engage in non-covalent interactions, such as hydrogen bonding and stacking, with a biological target. DFT calculations have been systematically used to study how substitutions on a core ring structure affect molecular structure and spectroscopic properties. nih.gov

Table 3: Representative Electronic Properties of a Purine Analog from DFT Calculations

PropertyCalculated ValueSignificance
Energy of HOMO-6.2 eVIndicates the ability to donate electrons.
Energy of LUMO-1.1 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.1 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DebyeMeasures overall polarity, influencing solubility and interactions.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. sci-hub.ru For purine analogs, MD simulations offer atomic-level insights into how these ligands bind to and interact with their biological targets, such as enzymes or receptors. nih.govmdpi.com

The process typically begins with a static docked pose of the ligand in the protein's binding site. This complex is then placed in a simulated physiological environment (a box of water molecules and ions), and the forces on every atom are calculated using a classical force field. Newton's laws of motion are then applied to simulate the movements of the atoms over a period ranging from nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory provides a wealth of information:

Root-Mean-Square Deviation (RMSD): Tracks the stability of the protein and ligand over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Identifies which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.com

Hydrogen Bond Analysis: Determines the specific hydrogen bonds formed between the ligand and protein, including their duration or "occupancy," highlighting the most critical interactions for binding.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding affinity of the ligand for the target, helping to explain why some analogs are more potent than others.

These simulations can effectively predict whether acyclic analogs can form stable duplexes with target nucleic acids or how they achieve binding selectivity for one protein over another. nih.gov

Table 4: Sample Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

Interaction TypeLigand GroupProtein ResidueAverage Distance (Å)Occupancy (%)
Hydrogen BondAmino (N6)Asn2112.9099.9
Hydrogen BondHydroxyl (-OH)Asp1553.1075.4
HydrophobicPurine RingTrp1403.5095.2

Enzymatic and Molecular Interactions of 6 Amino 9h Purin 9 Yl Methanol Analogs

Interactions with Nucleic Acid Synthesis Machinery

A primary target for (6-amino-9H-purin-9-yl)methanol analogs is the enzymatic machinery responsible for the synthesis of viral nucleic acids. By interfering with these polymerases, these compounds effectively halt viral replication.

Analogs of this compound, such as abacavir (B1662851), are potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Abacavir is a carbocyclic nucleoside analog of guanine (B1146940). nih.gov For it to become active, it must be phosphorylated within the cell to its triphosphate derivative, carbovir (B1146969) triphosphate (CBV-TP). nih.govnih.gov This active form then targets the viral RT.

The inhibition of HIV-1 RT by CBV-TP is a key mechanism of action. nih.gov While some non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, nucleoside analogs like abacavir act as competitive inhibitors. nih.gov Although highly effective against HIV-1, the activity of some reverse transcriptase inhibitors can be reduced against HIV-2 RT due to structural differences in the enzyme's binding pocket. researchgate.net However, certain non-nucleoside inhibitors have been shown to inhibit HIV-2 RT, albeit with lower efficacy than against HIV-1 RT. researchgate.net

Table 1: Inhibition of Viral Reverse Transcriptases by this compound Analogs and Other RTIs

Compound/Analog Target Enzyme Mechanism of Inhibition Key Findings
Abacavir (Carbovir Triphosphate) HIV-1 Reverse Transcriptase Competitive inhibitor, Chain termination Potent and selective inhibitor of HIV-1 replication. nih.gov
Phenylethylthiazolylthiourea (PETT) derivatives HIV-1 and HIV-2 Reverse Transcriptase Non-competitive PETT-2 inhibits both HIV-1 and HIV-2 RT. researchgate.net
Nevirapine HIV-1 Reverse Transcriptase Non-competitive Highly specific for HIV-1 RT, inactive against HIV-2 RT. researchgate.net

The utility of this compound analogs extends beyond HIV. The reverse transcriptase of the hepatitis B virus (HBV), a DNA virus that replicates via an RNA intermediate, is a logical target for these compounds. nih.gov Indeed, (1R,4S)-4-(6-amino-9H-purin-9-yl)-2-cyclopentene-1-methanol has been identified for its therapeutic use in treating HBV infections. nih.gov The antiviral activity of penciclovir (B1679225), a deoxyguanosine analog, against HBV is dependent on its intracellular conversion to the triphosphate form, which then inhibits the HBV DNA polymerase. nih.gov

The broad-spectrum potential of these analogs has been explored against other viral pathogens. Several nucleoside analogs, including the abacavir precursor (1S,cis)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, have been tested for their ability to inhibit Ebola virus (EBOV) replication. nih.gov Furthermore, the active triphosphate forms of several antiviral agents, including abacavir, have been evaluated as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), demonstrating their potential to be incorporated and terminate further polymerase extension. pharmgkb.org

The primary mechanism by which the activated triphosphate forms of this compound analogs inhibit viral polymerases is through competitive binding with their natural counterparts, the deoxyribonucleoside triphosphates (dNTPs). For instance, carbovir triphosphate (CBV-TP), the active metabolite of abacavir, is an analog of deoxyguanosine-5'-triphosphate (dGTP). nih.gov It competes with the endogenous dGTP for the active site of the HIV reverse transcriptase. nih.gov

Similarly, the 5'-triphosphates of various 5-substituted 2'-deoxyuridine (B118206) analogs act as competitive inhibitors of HIV-1 reverse transcriptase with respect to the natural substrate, dTTP. nih.gov The inhibition of HBV DNA polymerase by ara-ATP and ara-CTP, the triphosphate forms of arabinofuranosyladenine and arabinofuranosylcytosine respectively, is competitive with dATP and dCTP. nih.gov This competition for the enzyme's active site is a crucial step in the inhibitory process.

Following their competitive binding to the viral polymerase, the incorporation of these analogs into the growing viral DNA or RNA chain leads to the termination of its elongation. This is because these analogs typically lack the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. hmdb.ca This act of "chain termination" effectively halts the replication of the viral genome. nih.govnih.gov

Nucleoside analogs that lack a 3'-hydroxyl group are considered obligate chain terminators. hmdb.ca Even in cases where an analog possesses a hydroxyl group at a position equivalent to the 3'-hydroxyl, conformational constraints or steric hindrance can prevent the formation of the subsequent phosphodiester linkage, leading to the same chain-terminating effect. hmdb.ca

Inhibition of Viral Polymerases (DNA and RNA Polymerases)

Modulation of Protein Function and Enzymatic Pathways

Beyond their direct action on viral polymerases, this compound analogs can also modulate the function of various cellular proteins and enzymatic pathways. The metabolic activation of these prodrugs is a key example of this interaction.

Abacavir, for instance, is converted to its active form, carbovir triphosphate, through a series of steps involving cellular enzymes. nih.gov Initially, it is metabolized to abacavir 5'-monophosphate by adenosine (B11128) phosphotransferase. pharmgkb.org This is followed by deamination to form (-)-carbovir (B125634) 5'-monophosphate, which is then converted to the diphosphate (B83284) form by guanylate kinase. pharmgkb.org Finally, various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, and nucleoside diphosphate kinases, convert the diphosphate to the active triphosphate form. nih.gov

The metabolism of these analogs can also be influenced by other cellular enzymes. For example, the use of abacavir has been associated with metabolic events linked to erythrocyte inosine (B1671953) triphosphatase (ITPase) activity. nih.gov Studies have shown that patients with normal ITPase activity may have a higher odds ratio for developing metabolic events when using abacavir compared to those with decreased activity. nih.gov Furthermore, purine (B94841) nucleoside analogs, in general, have been noted for their broad antitumor activity, which is attributed to mechanisms including the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com

Table 2: Cellular Enzymes Involved in the Metabolism and Effect of this compound Analogs

Enzyme/Protein Role in Relation to Analogs Impact on Analog Function/Effect
Adenosine Phosphotransferase Phosphorylation of abacavir Initial step in the activation of abacavir to its antiviral form. pharmgkb.org
Guanylate Kinase Phosphorylation of (-)-carbovir 5'-monophosphate Key step in the stereoselective activation of abacavir. pharmgkb.org
Various Cellular Kinases (Creatine, Pyruvate, etc.) Conversion of diphosphate to triphosphate form Final step in producing the active antiviral agent, carbovir triphosphate. nih.gov
Inosine Triphosphatase (ITPase) Metabolism of purine analogs ITPase activity may influence the occurrence of metabolic side effects associated with abacavir. nih.gov
Purine Nucleoside Phosphorylase (PNP) Metabolism of dideoxyinosine (ddI) Inhibition of PNP can prolong the plasma half-life of ddI. nih.gov

Inhibition of Kinases and Phosphorylases

Analogs of this compound, which belong to the broader class of purine derivatives, have been extensively studied for their ability to interact with and inhibit various enzymes critical to cellular function. Their structural similarity to adenosine triphosphate (ATP), the universal energy currency and phosphate (B84403) donor for kinases, makes them prime candidates for competitive inhibition of this large enzyme family.

Cellular Kinase Phosphorylation of Analogs

The biological activity of many nucleoside and nucleotide analogs depends on their phosphorylation within the cell to form mono-, di-, and triphosphate derivatives. These phosphorylated forms are often the active species that inhibit target enzymes. Studies on acyclic nucleoside phosphonate (B1237965) (ANP) analogs, such as those in the 9-(2-phosphonylmethoxyethyl) or PME series, provide insight into this process.

Research on PME analogs of adenine (B156593) (PMEA), guanine (PMEG), and 2,6-diaminopurine (B158960) (PMEDAP) shows that these compounds are phosphorylated intracellularly to their diphosphate derivatives (PMEApp, PMEGpp, PMEDAPpp). nih.gov The efficiency of this phosphorylation varies depending on the purine base, with CEM cells accumulating higher levels of the guanine analog diphosphate (PMEGpp) compared to the others. nih.gov These diphosphorylated analogs then act as inhibitors and substrates for cellular DNA polymerases, with DNA polymerase delta showing the highest sensitivity. nih.gov The incorporation efficiency of these analogs correlates with their inhibitory potency, with PMEGpp being incorporated seven times more efficiently than PMEApp. nih.gov This demonstrates that cellular kinases recognize and phosphorylate these purine analogs, a crucial step for their ultimate mechanism of action in inhibiting DNA synthesis.

Table 1: Cellular Activity of 9-(2-phosphonylmethoxyethyl) Purine Analogs Data sourced from a study on CEM cells. nih.gov

Compound Base IC₅₀ for DNA Synthesis Inhibition Relative Phosphorylation Efficiency
PMEG Guanine 1 µM High
PMEDAP 2,6-Diaminopurine 6 µM Medium
PMEA Adenine 25 µM Low
Resistance to Metabolic Degradation by Phosphorylases

A key challenge for nucleoside analog drugs is their potential degradation by enzymes like purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, rendering the drug inactive. The chemical structure of this compound and its analogs, particularly those with acyclic side chains at the N9 position, can confer resistance to this metabolic degradation. Unlike natural nucleosides, the ether or stable carbon-carbon linkages in many acyclic analogs are not recognized or are poor substrates for PNP. This metabolic stability is crucial, as it increases the intracellular half-life and bioavailability of the active compound. biointerfaceresearch.com For instance, the development of antimalarial drugs specifically targets enzymes like PNP in the parasite's purine salvage pathway, a pathway that is essential for the parasite but not for humans. biointerfaceresearch.com The stability of analogs against phosphorolytic cleavage is a key design feature for enhancing their therapeutic potential.

Interaction with Heat Shock Proteins (e.g., Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are kinases and transcription factors involved in cancer cell growth and survival. Hsp90 has an ATP-binding site, making it a target for purine-based inhibitors. Analogs of this compound have been developed as potent Hsp90 inhibitors. These synthetic inhibitors, often based on an 8-arylmethyl-9H-purin-6-amine or similar purine scaffold, compete with ATP for binding to the N-terminal domain of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins.

Inhibition of Aminoacyl tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.gov Their indispensable role makes them a target for antimicrobial agents. nih.gov Some aaRS inhibitors are designed as analogs of the aminoacyl-adenylate intermediate, a key species in the enzymatic reaction. researchgate.netwisc.edu

Purine-containing natural products have shown activity as aaRS inhibitors. For example, SB-217452, the serine-linked nucleoside moiety of the antibiotic albomycin, mimics seryl-AMP and inhibits seryl-tRNA synthetase (SerRS) with high potency (IC₅₀ of ~8 nM). researchgate.net The development of synthetic purine analogs as aaRS inhibitors is an active area of research, aiming to exploit the structural features of the natural substrates to achieve potent and selective inhibition, thereby halting protein synthesis in pathogenic organisms. biointerfaceresearch.comnih.gov

Modulation of Other Signaling Enzymes (e.g., PI3Kδ, Src Tyrosine Kinase, p38α MAP Kinase)

Beyond the interactions mentioned above, purine analogs derived from the this compound scaffold have been engineered to selectively target other key signaling enzymes.

PI3Kδ (Phosphoinositide 3-kinase delta): The PI3K pathway is central to cell growth, proliferation, and survival. The delta isoform is primarily expressed in leukocytes, making it an attractive target for inflammatory diseases and hematological malignancies. Analogs of this compound have been developed as potent and selective PI3Kδ inhibitors.

Src Tyrosine Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell growth, adhesion, migration, and survival. nih.govopenaccessjournals.com Its abnormal activation is linked to cancer progression and metastasis, as well as osteoporosis. nih.govopenaccessjournals.com Potent and selective inhibitors of Src have been developed using a 2,6,9-trisubstituted purine template. nih.govsci-hub.st These inhibitors bind to the ATP pocket of the Src kinase domain. nih.gov For instance, AP23464, a trisubstituted purine, achieves picomolar affinity through specific interactions, including a 3-hydroxyphenethyl group at the N9 position that induces a conformational change in the kinase for tighter binding. nih.gov Another compound, AP23451, was designed to inhibit Src-dependent bone resorption. nih.gov Further modifications led to dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinase, a different approach from traditional ATP-competitive inhibitors. acs.org

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is activated by cellular stress and inflammatory cytokines. Chronic activation of p38α is implicated in inflammatory diseases and some cancers. Purine-based analogs have been explored as inhibitors of p38α.

Effects on Cell Cycle Regulatory Proteins (CDK Inhibitors)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. nih.gov Their aberrant activity is a hallmark of cancer, making them a prime target for therapeutic intervention. nih.gov Purine-based compounds, due to their structural similarity to ATP, have been a fertile ground for the development of CDK inhibitors.

Iterative, structure-based design has led to highly potent and selective CDK inhibitors based on a purine scaffold. nih.govnih.gov For example, starting from O(6)-cyclohexylmethylguanine, researchers developed O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, which showed a 1,000-fold increase in potency against CDK1 and CDK2. nih.gov This enhanced activity was attributed to the formation of additional hydrogen bonds with the kinase and optimal hydrophobic packing in the active site. nih.gov Crystal structures of these purine inhibitors bound to CDK2-cyclin A reveal that the purine core anchors the molecule in the ATP-binding site through a conserved pattern of hydrogen bonds with the hinge region of the kinase (residues Glu81 and Leu83). nih.gov Further modifications to the 2, 6, and 9 positions of the purine ring have been explored to improve potency and selectivity, leading to novel 2,6,9-trisubstituted purines that can overcome drug resistance in certain cancers. mdpi.com

Table 2: Potency of Purine-Based CDK Inhibitors Data derived from structure-based design studies. nih.gov

Compound Ki for CDK1/cyclin B Ki for CDK2/cyclin A
O(6)-cyclohexylmethylguanine 5,000 nM 12,000 nM
O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine 9 nM 6 nM

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological function of this compound analogs is intricately linked to their three-dimensional structure and the nature of their chemical substituents. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have been instrumental in elucidating the key features required for enzymatic and molecular interactions. These studies typically focus on modifications of the acyclic "sugar" moiety, substitutions on the purine ring, and the compound's stereochemistry.

Impact of "Sugar" Moiety Modifications on Enzyme Recognition and Activity

The acyclic portion of this compound analogs, which mimics the ribose or deoxyribose sugar in natural nucleosides, plays a pivotal role in how these compounds are recognized and processed by enzymes. Modifications to this "sugar" moiety can profoundly affect their biological activity, particularly in the context of antiviral and anticancer therapies.

Acyclic nucleoside phosphonates (ANPs) are a prominent class of compounds where the sugar ring is replaced by an aliphatic chain. This modification is a key determinant of their antiviral activity. tandfonline.comnih.gov For instance, the replacement of the sugar moiety with a phosphonomethoxyethyl group, as seen in adefovir, results in a molecule that, once phosphorylated, can be recognized by viral DNA polymerases. researchgate.net The incorporation of these analogs into a growing DNA chain leads to termination because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation. nih.gov The ether oxygen within the acyclic chain can also play a role in activity by forming chelates with metal ions, which can influence the binding affinity to polymerases. nih.gov

The length and flexibility of the acyclic linker are also critical. Studies on various acyclic nucleosides have shown that the stereochemistry of the chiral centers within this chain is crucial for biological activity. nih.gov For example, the configuration of the chiral carbons in the side chain of acyclic nucleosides like (S)-Cidofovir and Tenofovir (B777) is essential for their potent antiviral effects. nih.gov

Furthermore, introducing conformational constraints into the acyclic "sugar" moiety can enhance biological activity. The synthesis of pyrrolidine-based phosphonate analogs, which lock the conformation of the acyclic chain, has been shown to produce potent antiviral compounds. researchgate.net This conformational rigidity can lead to a more favorable binding orientation within the active site of the target enzyme.

The following table summarizes the impact of various "sugar" moiety modifications on the biological activity of purine analogs:

Modification TypeExample Analog ClassKey FindingsBiological Implication
Replacement with Acyclic Chain Acyclic Nucleoside Phosphonates (ANPs)The aliphatic chain mimics the sugar backbone, allowing recognition by viral polymerases.Often leads to chain termination of viral DNA/RNA synthesis, resulting in antiviral activity. nih.gov
Introduction of Ether Oxygen PMEA (Adefovir)The ether oxygen can participate in metal ion chelation, potentially enhancing binding to enzymes.May improve substrate efficiency for viral polymerases. nih.gov
Conformational Restriction Pyrrolidine-based phosphonatesA locked conformation can lead to a more optimal fit in the enzyme's active site.Can result in increased potency and selectivity of antiviral or anticancer effects. researchgate.net
Modification of Hydroxyl Groups Truncated carbocyclic scaffoldsAlterations to hydroxyl group positioning can increase interaction with the enzyme's active site.Can potentially enhance biological activity.

Influence of Purine Ring Substitutions on Biological Efficacy

Substitutions on the purine ring of this compound analogs, particularly at the C2 and C6 positions, are a key strategy for modulating their biological efficacy and target specificity. A wide range of substituents have been explored, leading to compounds with diverse activities, including anticancer, antiviral, and enzyme-inhibitory properties.

In the context of anticancer activity, 2,6,9-trisubstituted purine derivatives have been extensively studied. For instance, the introduction of an arylpiperazinyl system at the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity against various cancer cell lines. tandfonline.comnih.gov Conversely, the presence of bulky substituents at the C2 position can be detrimental to this activity. tandfonline.comnih.gov This suggests that the size and nature of the C2 substituent are critical for optimal interaction with the target, which in many cases are protein kinases. nih.govresearchgate.net

The nature of the substituent at the C6 position can dramatically alter the biological target. For example, the introduction of heterocyclic groups at C6 has led to the development of potent modifiers of cardiac sodium channels. researchgate.net Specifically, 5-membered heterocyclic rings were found to be optimal for this activity. researchgate.net Thioether-linked derivatives at the C6 position have also been shown to be superior to their oxygen and nitrogen isosteres for certain biological activities. researchgate.net

Furthermore, the electronic properties of the substituents can play a significant role. The introduction of electron-withdrawing groups on a benzhydryl moiety attached to the C6 position has been shown to increase the potency of the compounds as positive inotropes. researchgate.net

The following table provides examples of how purine ring substitutions influence the biological efficacy of purine analogs:

Position of SubstitutionSubstituent TypeExample Compound ClassInfluence on Biological Efficacy
C6 Arylpiperazinyl2,6,9-Trisubstituted purinesBeneficial for cytotoxic activity against cancer cells. tandfonline.comnih.gov
C2 Bulky groups2,6,9-Trisubstituted purinesOften unfavorable for cytotoxic activity. tandfonline.comnih.gov
C6 Heterocyclic groups6-Heterocyclic-substituted purinesCan confer activity as modifiers of cardiac sodium channels. researchgate.net
C6 Thioether linkages6-Thioether-purine derivativesCan be superior to oxygen or nitrogen linkages for specific biological activities. researchgate.net
C6 Electron-withdrawing groups on a side chainBenzhydryl-substituted purinesCan increase potency for certain targets. researchgate.net
C6 Cyclo secondary aminesPurine steroid-nucleoside analogsCan exhibit significant cytotoxicity against specific cancer cell lines.

Role of Stereochemistry in Molecular Recognition

Stereochemistry is a critical determinant of the biological activity of this compound analogs. The spatial arrangement of atoms, particularly at chiral centers within the acyclic "sugar" moiety, dictates how these molecules interact with their biological targets, which are themselves chiral entities such as enzymes and receptors.

The importance of stereochemistry is well-established in the field of acyclic nucleoside analogs. The chirality of the aliphatic side chain that mimics the sugar residue is crucial for their biological activity. nih.gov It has been consistently observed that different enantiomers of a chiral analog can exhibit vastly different potencies and even different biological effects. researchgate.net This is because the precise three-dimensional positioning of functional groups is necessary for optimal binding to the active site of an enzyme or the binding pocket of a receptor.

For example, in the case of the anti-HIV agent adenallene (B1665521) and the anti-HIV/HBV analog cytallene, which possess axial chirality, the biological activity is highly dependent on the specific stereoisomer. tandfonline.com Similarly, for many acyclic nucleoside phosphonates, one enantiomer is often significantly more active as an antiviral agent than the other. researchgate.net This enantioselectivity is a direct consequence of the specific stereochemical requirements of the viral enzymes they target. nih.gov

The synthesis of chiral acyclic nucleosides often employs stereoselective methods to produce the desired enantiomer, as the "wrong" enantiomer may be inactive or even have undesirable off-target effects. nih.gov The configuration of the chiral centers in the acyclic side chain plays an essential role in the biological activities of these compounds, influencing their ability to be recognized and phosphorylated by cellular or viral kinases, and subsequently incorporated into DNA or RNA by polymerases. nih.govnih.gov

The following table highlights the significance of stereochemistry in the molecular recognition and biological activity of purine analogs:

Stereochemical FeatureExample Analog ClassRole in Molecular RecognitionConsequence for Biological Efficacy
Chiral Center in Acyclic Chain Acyclic NucleosidesThe specific configuration of chiral centers is essential for proper binding to the active site of enzymes like polymerases and kinases. nih.govOne enantiomer is often significantly more potent as an antiviral or anticancer agent than the other. researchgate.net
Axial Chirality Adenallene, CytalleneThe geometric orientation of the molecule, dictated by the chiral axis, determines its ability to interact effectively with the target enzyme. tandfonline.comDifferent atropisomers can display a great discrepancy in antiviral potency. researchgate.net
Glycosyl Bond Conformation 6,8-Disubstituted Purine NucleosidesThe anti or syn conformation of the glycosyl bond, influenced by substituents, affects binding to enzymes like adenosine kinase.Potency as an enzyme inhibitor can be highly dependent on the predominant conformation.

Biological Activities and Mechanistic Insights Non Clinical Focus

Antiviral Activity in Cellular and In Vitro Models

Research into the antiviral potential of purine (B94841) analogs has identified several compounds with significant activity against a range of viruses. While direct data on the exogenous application of (6-amino-9H-purin-9-yl)methanol is scarce, studies on closely related structural derivatives and the role of adenosine (B11128) modifications in the viral life cycle offer a comprehensive picture of its potential.

Inhibition of Human Immunodeficiency Virus (HIV)

Studies have primarily focused on nucleoside analogs that share the core 6-aminopurine structure. One such analog, 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA), has demonstrated notable activity against HIV-1 (strain IIIB) and HIV-2 (strain ZY), as well as clinical isolates of HIV-1. Research indicates that combinations of IsoddA with established antiretroviral drugs like zidovudine (B1683550) (AZT) and 2',3'-dideoxyinosine result in synergistic inhibition of the virus.

The mechanism of action for IsoddA involves its conversion within host cells to its triphosphate form (IsoddATP). This active metabolite is a potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication, with a reported Ki (inhibition constant) of 16 nM. However, the initial phosphorylation of IsoddA in CEM cells, a human T-cell line, is noted to be inefficient. Despite this, the resulting triphosphate form has a substantial half-life of 9.4 hours.

Furthermore, the role of N6-methyladenosine (m6A), a related modification, on HIV-1 RNA itself is an area of active investigation. The m6A modification of viral RNA is regulated by host cell enzymes and can influence viral replication and protein expression. YTHDF proteins, which bind to m6A-modified RNA, have been shown to inhibit HIV-1 infection in both cell lines and primary CD4+ T-cells. This suggests that the methylation status of the adenosine base on viral RNA is a key factor in the viral life cycle.

Activity Against Hepatitis B Virus (HBV)

The analog IsoddA has also been shown to possess in vitro activity against the Hepatitis B virus (HBV) in the HepG2-derived 2.2.15 cell line. However, its selective activity in in vivo HBV models was not substantial.

Mechanistically, the focus has been on the N6-methyladenosine (m6A) modification of HBV's own RNA. Studies show that HBV RNA is modified by m6A, particularly in the coding region of the HBx protein. This modification appears to be crucial for efficient viral replication. Pharmacological inhibition of the methylation process or knockdown of the METTL3 methyltransferase enzyme led to a reduction in viral RNA and protein levels in primary human hepatocytes. This indicates that the m6A modification of HBV RNA promotes viral replication, making the enzymes in this pathway potential targets for antiviral therapies.

Effects on Emerging Viral Pathogens (e.g., Ebola, SARS-CoV-2)

Direct antiviral testing of this compound against emerging pathogens like Ebola virus (EBOV) and SARS-CoV-2 has not been reported. Instead, research has uncovered the critical role of N6-methyladenosine (m6A) modifications on the RNA of these viruses, providing crucial mechanistic insights.

Ebola Virus (EBOV): Studies have revealed that m6A methylation is essential for the efficient RNA synthesis of EBOV. nih.govnih.gov The host cell methyltransferase METTL3 interacts with the EBOV nucleoprotein and is recruited into viral inclusion bodies, where viral RNA synthesis takes place. nih.govnih.gov Analysis of the EBOV messenger RNAs (mRNAs) confirmed that they are methylated by METTL3. nih.gov This dependency suggests that METTL3 is a promising target for developing broadly acting antivirals against EBOV and other hemorrhagic fever viruses. nih.govresearchgate.net

SARS-CoV-2: The RNA of SARS-CoV-2 is also subject to m6A modification by the host cell's machinery. asm.orgnih.gov This modification has been shown to be involved in regulating viral replication and the host's immune response. nih.govnih.gov SARS-CoV-2 infection can alter the expression of the host's m6A-related enzymes. asm.org Specifically, the expression levels of the methyltransferase METTL3 and the demethylase FTO have been linked to viral replication. asm.org Knockdown of METTL3 was found to decrease the replication of SARS-CoV-2, indicating that the m6A modification plays a key role. asm.org These findings highlight that the epitranscriptomic regulation of viral RNA is a significant factor in the virus-host interaction and pathogenesis of COVID-19. nih.govnews-medical.netasm.org

Studies on Viral Replication Pathways and Associated Enzymes

The antiviral activity of purine analogs like this compound is intrinsically linked to their interaction with viral and host enzymes involved in replication.

Reverse Transcriptase Inhibition: As seen with the analog IsoddA, a primary mechanism is the inhibition of viral polymerases. After being phosphorylated by host cell kinases, the resulting triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase, terminating the growing DNA chain.

Modulation of RNA Methylation: The life cycle of many viruses, including HIV, HBV, Ebola, and SARS-CoV-2, is influenced by the N6-methyladenosine (m6A) modification of their RNA. nih.govnih.govnih.govnih.govnews-medical.netfrontiersin.orgresearchgate.net This epitranscriptomic layer of regulation is controlled by host enzymes:

"Writers" (Methyltransferases like METTL3): These enzymes add the methyl group to adenosine. For viruses like EBOV, this process is crucial for viral RNA synthesis. nih.govnih.gov

"Erasers" (Demethylases like FTO and ALKBH5): These enzymes remove the methyl group. The compound this compound (N6-hydroxymethyladenine) is an intermediate in the demethylation pathway mediated by FTO. nih.gov

"Readers" (Binding proteins like YTHDFs): These proteins recognize m6A-modified RNA and mediate downstream effects, such as altering RNA stability or translation, which can either promote or inhibit viral infection.

Targeting these host enzymes represents a promising, broad-spectrum antiviral strategy. nih.govnih.gov For instance, inhibiting the host "writer" METTL3 could disrupt the replication of viruses that depend on m6A for their life cycle. nih.govnih.gov

Anticancer and Antiproliferative Activities in Cell Lines

Similar to its antiviral activities, the anticancer potential of this compound is understood primarily through the lens of N6-adenosine modifications in cancer cell biology rather than through direct testing of the compound as a cytotoxic agent. The dysregulation of m6A methylation is increasingly recognized as a hallmark of many cancers, including leukemia. eurekalert.orgnih.gov

Inhibition of Tumor Cell Growth (e.g., L-1210 Leukemia Cells)

While specific studies on the effect of this compound on L-1210 murine leukemia cells were not identified in the reviewed literature, extensive research into the role of the m6A pathway in acute myeloid leukemia (AML) provides significant mechanistic insights. frontiersin.orgmdpi.comashpublications.org

The enzymes that regulate m6A methylation are frequently dysregulated in leukemia. eurekalert.org

METTL3 and METTL14 ("Writers"): These methyltransferases have been shown to be critical for AML survival. mdpi.com They promote the translation of key oncogenic mRNAs, such as c-MYC and BCL2, which are involved in cell proliferation and apoptosis suppression. frontiersin.orgmdpi.com Overexpression of these writers can promote proliferation and inhibit the normal differentiation of blood stem cells. mdpi.com

FTO ("Eraser"): The demethylase FTO has been identified as an oncogene in certain subtypes of AML. ashpublications.orgnih.govnih.govmdpi.com By removing m6A marks from the transcripts of key genes like MYC, FTO can increase their stability and expression, thereby promoting leukemogenesis. nih.gov The compound this compound is directly relevant here as N6-hydroxymethyladenosine is an intermediate in the FTO-mediated demethylation process. nih.gov

IGF2BPs ("Readers"): This family of m6A reader proteins can stabilize m6A-containing mRNAs. In AML, they play a critical role by stabilizing transcripts of genes involved in metabolism and cell immortalization, and their function is dependent on the m6A modification. ashpublications.org

These findings indicate that the m6A pathway is a crucial regulator of leukemia cell proliferation and survival. Therefore, targeting the enzymes within this pathway, such as the FTO demethylase, represents a promising therapeutic strategy for AML and potentially other leukemias. eurekalert.orgresearchgate.net

Interactive Data Table: Biological Activities of this compound Analogs and Related Mechanisms

This table summarizes the findings on close structural analogs and the mechanistic role of N6-adenosine modifications.

Category Subject Compound/Mechanism Finding Relevant Cell Lines
Antiviral HIV-1 / HIV-2 IsoddA (Analog) Potent inhibition of reverse transcriptase. Synergistic effects with other antiretrovirals. CEM, Clinical Isolates
HBV IsoddA (Analog) In vitro activity against HBV. HepG2 (2.2.15)
Ebola Virus m6A Modification METTL3-mediated methylation of viral RNA is required for efficient viral synthesis. -
SARS-CoV-2 m6A Modification Viral RNA is m6A modified; METTL3 and FTO expression levels are linked to viral replication. Human Lung Epithelial
Anticancer Leukemia (AML) m6A "Writers" (METTL3/14) Promote translation of oncogenic mRNAs (e.g., c-MYC, BCL2), essential for AML survival. AML cell lines
Leukemia (AML) m6A "Eraser" (FTO) Acts as an oncogene by demethylating and stabilizing key transcripts. AML cell lines

Effects on Cell Viability and Proliferation in Various Cancer Models

Direct experimental data detailing the specific cytotoxic effects and IC50 values of this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. Therefore, a comprehensive data table of its specific activity across various cancer models cannot be compiled at this time.

However, the broader class of purine analogs and related compounds has been studied for its anti-cancer potential. For instance, research on N6-methyladenine derivatives in hepatocellular carcinoma has shown that the enzymes regulating these modifications can influence cell viability and apoptosis. Similarly, other synthetic derivatives of purines have demonstrated cytotoxicity against various cancer cell lines, though these activities are highly dependent on the specific chemical structure of each compound mdpi.com. The study of DNA hydroxymethylation, a process involving a structurally related concept, has shown that modulating the levels of these epigenetic marks can inhibit malignant phenotypes in certain cancer cells nih.govnih.gov. This suggests that while specific data is lacking, the purine scaffold of this compound warrants further investigation into its potential effects on cancer cell viability.

Mechanisms of Action in Cancer Cells (e.g., DNA Synthesis Inhibition, Cell Cycle Disruption)

The precise molecular mechanisms through which this compound may exert anti-cancer effects have not been fully elucidated. There is no direct evidence from current research to confirm its role as an inhibitor of DNA synthesis or a disrupter of the cell cycle.

However, based on its structure, a plausible mechanism involves interference with epigenetic regulation. A structurally related molecule, N6-hydroxymethyladenine (where the hydroxymethyl group is on the exocyclic amino group), is known to be a naturally occurring DNA modification. This modification is formed from N6-methyladenine by the action of the ALKBH1 protein, and its levels have been found to be significantly increased in lung carcinoma tissues nih.govnih.gov. Given this, it is conceivable that this compound, as an isomer, could act as a competitive inhibitor or a substrate for enzymes like ALKBH1 or DNA methyltransferases, thereby disrupting the normal patterns of DNA methylation and hydroxymethylation that are crucial for gene expression regulation in cancer cells. Such epigenetic alterations are known to be a hallmark of carcinogenesis nih.gov.

Antimicrobial Activity against Microorganisms

Antibacterial Spectrum and Efficacy

There is currently a lack of specific studies reporting the antibacterial spectrum and efficacy of this compound. Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium, have not been published for this specific compound against common bacterial strains.

Antifungal Properties

Similarly, the antifungal properties of this compound have not been described in the scientific literature. There is no available data on its efficacy against fungal pathogens.

Immunomodulatory Effects in Preclinical Studies

Direct preclinical studies on the immunomodulatory effects of this compound are not available. However, the importance of purine metabolism and epigenetic modifications in the function of the immune system is well-established. DNA methylation is a critical process for the proper differentiation, maturation, and function of various immune cells, including T cells, B cells, and NK cells nih.gov. For example, the differentiation of regulatory T cells (Tregs), which are vital for preventing autoimmunity, is dependent on the DNA methyltransferase DNMT1 nih.gov.

Furthermore, studies on related purine analogs provide insight into potential immunomodulatory roles. For instance, DNA hydroxymethylation, regulated by TET enzymes, has been shown to be crucial for the optimal production of cytokines by innate lymphoid cells (ILCs) nih.gov. Histone deacetylase (HDAC) inhibitors, which also modulate the epigenome, can influence anti-tumor immunity by enhancing the recognition and lysis of tumor cells by NK cells and T cells nih.gov. These findings suggest that a purine analog like this compound could potentially influence immune responses by interacting with epigenetic pathways, though direct experimental evidence is required to confirm this.

Role in Nucleotide Metabolism and Signaling Pathways

The most direct evidence for the biological role of this compound lies in its potential interaction with nucleotide metabolism pathways. As an analog of adenine (B156593), it is structurally suited to interact with enzymes that process purines.

Research has shown that carbocyclic analogs of adenine with hydroxymethylated cycloalkyl groups can be processed by the enzyme adenosine deaminase (ADA) tandfonline.com. More specifically, a study on 9-[(hydroxymethyl)phenyl]adenines demonstrated that these new phenyl adenine compounds act as substrates for ADA, which quantitatively deaminates them to their corresponding inosine (B1671953) analogs nih.gov. ADA is a key enzyme in the purine salvage pathway, catalyzing the conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively nih.gov.

This enzymatic conversion suggests that this compound is likely recognized by ADA and metabolized within the cell. By entering the purine metabolic pool, it could interfere with the normal synthesis and degradation of nucleotides, potentially impacting processes that rely on a steady supply of purines, such as DNA replication and cellular energy transfer via molecules like ATP, which is derived from adenine wikipedia.org. Its role as a substrate for a critical enzyme like ADA is a significant mechanistic insight, positioning it as a modulator of purine metabolism.

Metabolic and Pharmacodynamic Considerations in Experimental Systems

Cellular Uptake and Intracellular Disposition of (6-Amino-9H-purin-9-yl)methanol Analogs

The cellular uptake and subsequent intracellular disposition of nucleoside analogs, including those related to this compound, are critical determinants of their pharmacological activity. The design of these analogs often focuses on enhancing their ability to cross cellular membranes and accumulate within target cells. For instance, the modification of the purine (B94841) base or the sugar moiety can significantly influence recognition by cellular transport mechanisms.

Research into various 6-substituted purine derivatives has shown that modifications at the C6 position of the purine ring can impact their biological activity. researchgate.netresearchgate.net While specific data on the cellular uptake of this compound itself is limited in the provided search results, the broader class of purine analogs offers insights. For example, the development of prodrugs is a common strategy to improve cellular permeability. nih.gov These prodrugs are designed to be more lipophilic than the parent compound, facilitating their passage across the cell membrane. Once inside the cell, they are metabolized to release the active drug.

Metabolic Activation Pathways (e.g., Phosphorylation, Formation of Bioactive Triphosphates)

The biological activity of many nucleoside analogs, including those derived from this compound, is contingent upon their metabolic activation within the cell. This process typically involves a series of phosphorylation steps, converting the initial compound into its bioactive mono-, di-, and triphosphate forms. These phosphorylated metabolites can then interact with and inhibit viral or cellular enzymes, such as polymerases, or be incorporated into nucleic acids, leading to chain termination.

A well-documented example of this activation pathway is seen with the antiviral agent tenofovir (B777), an acyclic nucleotide analog. Although not a direct analog of this compound, its activation process is illustrative. Tenofovir is administered as a prodrug, tenofovir disoproxil fumarate, which is more readily absorbed. sigmaaldrich.com Following absorption, the prodrug is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate (B83284) form. This active metabolite competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly synthesized viral DNA.

Similarly, for analogs of this compound to be effective, they must be recognized as substrates by cellular kinases. The structural features of the analog, including the nature of the substituent at the N9 position and the presence of a hydroxyl group, are critical for this enzymatic recognition and subsequent phosphorylation. The ultimate formation of the triphosphate is often the rate-limiting step and a key determinant of the compound's potency.

Enzymatic Degradation and Metabolic Stability Studies (in vitro and non-human in vivo models)

The metabolic stability of a potential drug candidate is a crucial factor in its development, as it determines the compound's half-life and bioavailability. researchgate.net In vitro and non-human in vivo models are extensively used to assess how a compound like this compound or its analogs are metabolized and degraded by enzymes. nuvisan.comnih.gov

In vitro metabolic stability is often evaluated using liver microsomes, hepatocytes, or S9 fractions from various species, including humans, rats, and mice. nuvisan.comnih.gov These systems contain a wide range of metabolic enzymes that can biotransform drug molecules. By incubating the compound with these preparations and monitoring its disappearance over time, researchers can determine its intrinsic clearance and predict its metabolic fate in the body. researchgate.net

Non-human in vivo studies, often conducted in rodents or primates, provide a more comprehensive picture of a compound's pharmacokinetics and metabolism. nih.gov These studies can reveal the formation of various metabolites and help identify the primary pathways of degradation. For example, a study on the prodrug 9-(beta-D-1,3-dioxolan-4-yl)-2-aminopurine (APD) in mice demonstrated its efficient conversion to the active antiviral compound DXG, likely mediated by xanthine (B1682287) oxidase in the liver. nih.gov

Hydrolysis by Carboxypeptidases and Esterases

Many prodrug strategies for nucleoside analogs involve the attachment of ester or amino acid moieties to enhance properties like solubility or permeability. These promoieties are designed to be cleaved by cellular enzymes, such as carboxypeptidases and esterases, to release the active drug.

The stability of these prodrugs in the presence of such enzymes is a critical consideration. For example, a study on amino acid ester prodrugs of 6-β-naltrexol investigated their stability in human plasma. nih.gov The rate of hydrolysis, or bioconversion to the parent drug, was a key factor in selecting the most promising candidates for further development. nih.gov Prodrugs that are too rapidly hydrolyzed may not reach their target site in sufficient concentrations, while those that are too stable may not release the active drug effectively.

Resistance to Phosphorylases

Phosphorylases are enzymes that can cleave the glycosidic bond of nucleosides, leading to their inactivation. A key design feature of many successful nucleoside analogs is their resistance to this degradation pathway. By modifying the sugar moiety or the linkage between the sugar and the purine base, medicinal chemists can create compounds that are not recognized as substrates by phosphorylases. This resistance to phosphorolytic cleavage enhances the intracellular half-life of the active compound and its phosphorylated metabolites, thereby increasing its therapeutic potential. While specific studies on the resistance of this compound to phosphorylases were not found in the provided search results, this is a well-established principle in the design of nucleoside analogs.

Target Engagement and Interaction Dynamics in Biological Systems

For this compound analogs to exert their biological effect, they must effectively engage with their intended molecular target. In many cases, the targets are viral or cellular enzymes involved in nucleic acid synthesis. The interaction between the activated form of the drug (typically the triphosphate) and its target enzyme is a dynamic process governed by factors such as binding affinity and the kinetics of inhibition.

The development of derivatives of 6-amino-9H-purine has led to compounds with antiproliferative activity against various cancer cell lines. researchgate.netnih.gov For example, certain 6-morpholino and 6-amino-9-sulfonylpurine derivatives have shown the ability to induce apoptosis in human leukemia cells. mdpi.com The mechanism of action of these compounds involves their interaction with cellular pathways that control cell growth and death. While the precise molecular targets were not fully elucidated in the provided abstracts, the studies suggest that these compounds engage with key components of these pathways.

Computational analysis, such as DFT calculations, can be employed to understand the structural features that are important for target engagement. nih.gov These studies can help to rationalize the observed biological activity and guide the design of new analogs with improved potency and selectivity.

Prodrug Strategies for Enhanced Biological Activity and Metabolic Profile

The prodrug approach is a widely used strategy to overcome limitations in the physicochemical and pharmacokinetic properties of drug candidates, including nucleoside analogs. nih.gov By chemically modifying the parent drug, a prodrug can exhibit improved aqueous solubility, enhanced membrane permeability, and better metabolic stability. nih.govnih.gov

A variety of prodrug strategies have been developed for nucleoside analogs. One common approach involves the esterification of the hydroxyl groups of the sugar moiety to increase lipophilicity and facilitate passive diffusion across cell membranes. Another strategy is the use of amino acid promoieties, which can enhance aqueous solubility and potentially target nutrient transporters for active uptake. nih.gov

The design of a successful prodrug requires a careful balance between stability and lability. The prodrug must be stable enough to reach its site of action but must also be efficiently cleaved by cellular enzymes to release the active drug. nih.gov For example, tenofovir disoproxil is a double-prodrug of tenofovir that is designed to be hydrolyzed by esterases to release the active drug. nih.gov Similarly, various prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) have been developed to enhance metabolic stability and tumor delivery. acs.org These examples highlight the versatility of the prodrug approach in optimizing the therapeutic potential of a wide range of compounds.

Interactive Data Table: Properties of Selected this compound Analogs and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Biological Context/Activity
This compound95121-23-6C6H7N5O165.15Core compound of interest. sigmaaldrich.comchemsrc.com
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid147127-19-3C9H14N5O4P287.21Also known as (S)-Tenofovir. nih.gov
Phenyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate379270-35-6C15H18N5O4P379.31A phosphonate (B1237965) derivative. sigmaaldrich.com
(R)-4-(6-Amino-9H-purin-9-yl)-2-(methylamino)butan-1-ol131652-74-9C10H16N6O236.27A butanol derivative. bldpharm.com
1-(6-Amino-9H-purin-9-yl)-3-diazoacetoneNot explicitly providedC8H7N7O217.19A diazoacetone derivative. mdpi.com
((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride172015-79-1C11H13ClN6O·HCl317.18A cyclopentenyl analog. bldpharm.com
Tenofovir disoproxil Related Compound ANot explicitly providedC19H30N5O10P · C4H4O4635.51A related compound to Tenofovir disoproxil. sigmaaldrich.com
6-Amino-9H-purin-2-ol3373-53-3C5H5N5O151.13A related purine derivative. sigmaaldrich.com
P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acidNot explicitly providedC18H29N6O6P472.43A phosphonamidic acid derivative.
Tenofovir Soproxil211364-69-1C14H21N5O7P410.31A prodrug of Tenofovir. usp.org

Applications in Biochemical Assays and Research Tools

Utilization as Probes for Enzyme Mechanism Studies

The hydroxymethyl group at the N9 position of (6-amino-9H-purin-9-yl)methanol offers a unique chemical handle that can be exploited to probe the active sites of enzymes. While direct studies on this compound as an enzyme probe are not extensively documented in publicly available research, the principles of its use can be inferred from studies on analogous N9-substituted purines. nih.govnih.govnih.govnih.gov

These analogs can act as mimics of natural substrates or transition states, binding to enzyme active sites and allowing researchers to investigate the structural and electronic requirements for catalysis. nih.gov For instance, by systematically modifying the hydroxymethyl group, researchers could explore the steric and electronic tolerances of an enzyme's active site. The binding of these probes can be monitored using various biophysical techniques, such as X-ray crystallography or NMR spectroscopy, to provide a detailed picture of the enzyme-inhibitor interactions. This information is invaluable for elucidating reaction mechanisms and for the rational design of more potent and specific inhibitors.

Development of New Lead Compounds for Drug Discovery

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting point for the development of new lead compounds. nih.govnih.gov The N9-hydroxymethyl group can be readily modified to generate libraries of derivatives with diverse physicochemical properties. This chemical tractability allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

For example, a series of 2,9-disubstituted-6-morpholino purine derivatives have been investigated as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are important targets in cancer therapy. nih.gov The affinity of these compounds was found to be dependent on the substituents at the N9 and C2 positions of the purine ring. nih.gov This highlights the potential for developing novel therapeutics by exploring the chemical space around the this compound core.

A study on the synthesis of novel N9-substituted purine derivatives from polymer-supported α-amino acids demonstrated that the resulting compounds exhibited dose-dependent anticancer activity against human cancer cell lines. nih.gov This further underscores the potential of N9-substituted purines as a source of new drug candidates.

Use in Chemical Biology for Pathway Elucidation

Chemical biology tools are instrumental in dissecting complex biological pathways. While specific applications of this compound in pathway elucidation are not widely reported, its structural relationship to adenine (B156593) suggests its potential utility in this area. Adenine and its derivatives are central to numerous metabolic and signaling pathways. nih.govnih.gov

Analogs of adenine can be used to perturb these pathways in a controlled manner, allowing researchers to study the downstream consequences and identify key regulatory nodes. For instance, a labeled version of this compound could be used to trace its metabolic fate within a cell, revealing the enzymes that recognize and process this analog. This approach can help to identify novel enzymes or pathways involved in purine metabolism. Furthermore, by observing the phenotypic effects of introducing the compound, researchers can gain insights into the biological processes that are dependent on adenine-utilizing enzymes.

A study on N6-hydroxymethyladenine (a positional isomer of the title compound) revealed its formation from the hydroxylation of N6-methyladenine by the ALKBH1 protein in mammalian genomic DNA, suggesting a role in epigenetic regulation. nih.govnih.gov This discovery of a new DNA modification highlights how analogs can lead to the elucidation of novel biological pathways. nih.govnih.gov

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. amerigoscientific.compatsnap.com The amenability of this compound to chemical modification makes it an ideal scaffold for the creation of diverse compound libraries for HTS campaigns. thermofisher.com

HTS assays are frequently designed to identify inhibitors of enzymes such as kinases, proteases, and transferases, many of which utilize adenine-containing substrates like ATP. patsnap.com Adenine-based compound libraries, including derivatives of this compound, can be screened to identify initial "hits" that modulate the activity of these enzymes. For example, a fluorescence polarization-based HTS assay has been successfully developed for an adenine transferase, demonstrating the feasibility of screening for inhibitors of adenine-utilizing enzymes on a large scale. nih.gov

The structural information derived from such screens can then guide the synthesis of more focused libraries to improve the potency and selectivity of the initial hits, ultimately leading to the development of novel therapeutic agents.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

The core structure of (6-amino-9H-purin-9-yl)methanol offers a rich template for chemical modification. The purine (B94841) ring system is a privileged structure in drug discovery, known to interact with a wide array of biological targets. nih.gov The rational design of advanced analogs focuses on strategically modifying the purine core to enhance potency and selectivity for specific enzymes or receptors.

One promising approach involves the synthesis of 2,6,9-trisubstituted purine derivatives. mdpi.com Research has shown that introducing various substituents at these positions can lead to compounds with enhanced binding affinity and selectivity towards protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com For instance, the introduction of an arylpiperazinyl system at the C-6 position has been shown to be beneficial for cytotoxic activity in some cancer cell lines. mdpi.com

Another area of exploration is the conjugation of the purine scaffold with other bioactive molecules, such as amino acids. The synthesis of N-(purin-6-yl)dipeptides has been investigated as a strategy to develop novel antimycobacterial agents. ibna.ro This approach leverages the biological recognition of amino acids to potentially enhance cellular uptake or target engagement. The most common synthetic route to these C-6 substituted derivatives is the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466). ibna.ro

Furthermore, the synthesis of derivatives like 1-(6-amino-9H-purin-9-yl)-3-diazoacetone highlights the reactivity of the N-9 position of adenine (B156593) for alkylation under basic conditions to yield N9-substituted derivatives. researchgate.net This fundamental reaction opens the door to a wide variety of structural modifications at this position, allowing for the fine-tuning of the molecule's properties.

Co-Crystallization Studies with Target Enzymes to Elucidate Binding Modes

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. Co-crystallization is a powerful technique that allows for the determination of the three-dimensional structure of a ligand bound to its target enzyme or protein. This provides invaluable insights into the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand's affinity and selectivity.

While specific co-crystallization studies for this compound are not yet widely published, the principles and applications of this technique are well-established for other purine derivatives. For example, co-crystallization has been successfully used to study the binding modes of purine alkaloids like theophylline (B1681296) and caffeine (B1668208) with various coformers. nih.gov These studies have been instrumental in understanding the supramolecular synthons that dictate how these molecules assemble in the solid state, which can influence properties like solubility. nih.gov

The application of co-crystallization techniques, such as crystallization in solution or reaction crystallization, to this compound and its analogs in complex with their target enzymes is a critical next step. mdpi.com For purine analogs that target enzymes like kinases or polymerases, obtaining co-crystal structures would reveal the precise orientation of the inhibitor in the active site. nih.gov This information is crucial for designing next-generation inhibitors with improved potency and reduced off-target effects.

Development of Novel Analytical Methods for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify this compound and its derivatives in complex biological matrices, such as blood, urine, or cell extracts, is essential for preclinical and clinical studies. This requires the development of sensitive, selective, and robust analytical methods.

Several chromatographic techniques are widely used for the quantification of purine derivatives. mdpi.com High-performance liquid chromatography (HPLC) coupled with UV detection is a common method, and ultra-high-performance liquid chromatography (UHPLC) with photodiode-array (PDA) detection offers improved resolution and sensitivity. ibna.rofrontiersin.org For even greater selectivity and sensitivity, liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice. mdpi.comnih.gov These techniques allow for the confident identification and quantification of analytes at very low concentrations.

The development of novel biosensors, including those based on nanotechnology, represents an emerging frontier for the rapid and on-site detection of purine derivatives. mdpi.com These devices could offer significant advantages in terms of speed and portability for certain applications.

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

The structural versatility of the this compound scaffold makes it a promising starting point for the discovery of inhibitors for a wide range of biological targets. While research has traditionally focused on areas like antiviral and anticancer applications, new therapeutic opportunities are continuously being explored.

A significant area of investigation is the development of kinase inhibitors. mdpi.com Many purine analogs have been shown to target cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are implicated in cancer. mdpi.com The design of 2,6,9-trisubstituted purine derivatives is a key strategy in the quest for potent and selective kinase inhibitors. mdpi.com

Another important target is tubulin. A new series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as tubulin polymerization inhibitors with significant antitumor activities.

Beyond cancer, derivatives of this compound are being investigated for other therapeutic applications. As mentioned earlier, N-(purin-6-yl)dipeptides have shown promise as antimycobacterial agents. ibna.ro The primary mechanism of action for many purine antimetabolites involves their conversion to nucleotide analogs, which then inhibit enzymes critical for DNA synthesis. nih.gov This general mechanism suggests that derivatives of this compound could be developed to target a variety of pathogens or disease states characterized by rapid cell proliferation.

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